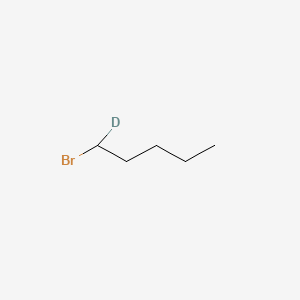
1-Bromopentane-1-d1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a bromoalkane with the molecular formula C5H11Br and a molecular weight of 151.045 g/mol . This compound is used in various organic synthesis processes and is particularly valuable in research involving isotopic labeling.
Métodos De Preparación
Análisis De Reacciones Químicas
1-Bromopentane-1-d1 undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily participates in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents include sodium hydroxide, potassium cyanide, and sodium azide.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.
Aplicaciones Científicas De Investigación
1-Bromopentane-1-d1 has several applications in scientific research:
Isotopic Labeling: The deuterium atom in this compound makes it valuable for isotopic labeling studies in chemistry and biology.
Organic Synthesis: This compound is used in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Spectroscopic Studies: The presence of deuterium allows for detailed spectroscopic analysis, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy.
Mecanismo De Acción
The mechanism of action of 1-bromopentane-1-d1 primarily involves its role as an alkylating agent. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond. The deuterium atom does not significantly alter the reactivity but provides a useful isotopic label for tracking the compound in various reactions .
Comparación Con Compuestos Similares
1-Bromopentane-1-d1 can be compared with other similar compounds, such as:
1-Bromopentane: The non-deuterated version of this compound.
1-Bromobutane: A shorter chain bromoalkane with similar reactivity but different physical properties due to the shorter carbon chain.
1-Bromohexane: A longer chain bromoalkane with similar reactivity but different physical properties due to the longer carbon chain.
The uniqueness of this compound lies in its deuterium atom, which makes it particularly useful for isotopic labeling and spectroscopic studies.
Propiedades
IUPAC Name |
1-bromo-1-deuteriopentane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Br/c1-2-3-4-5-6/h2-5H2,1H3/i5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWKKMVJZFACSU-UICOGKGYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(CCCC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
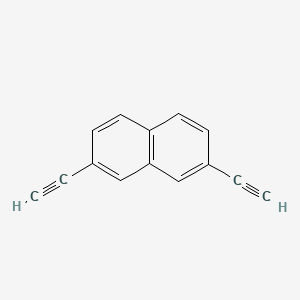
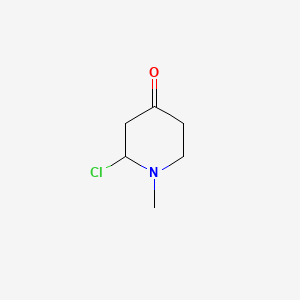
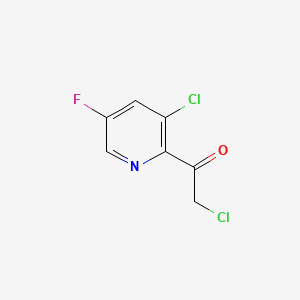
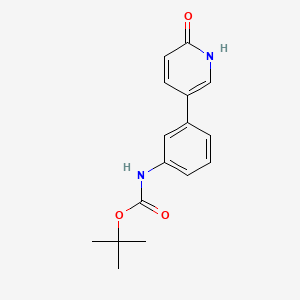
![3-Cyclopentyl-1-[4-(trifluoromethoxy)phenyl]propan-1-one](/img/structure/B597794.png)

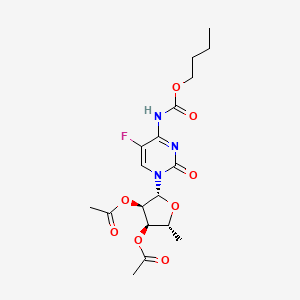
![Methyl 3-bromoimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B597800.png)
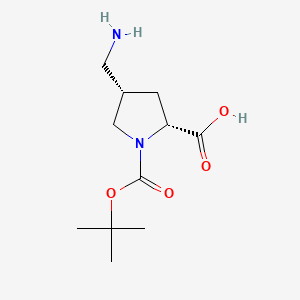
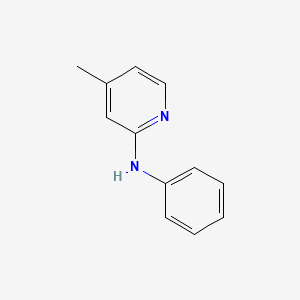
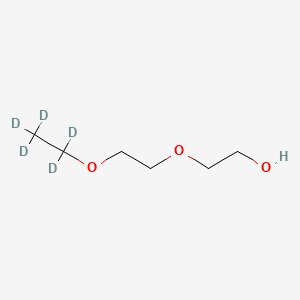
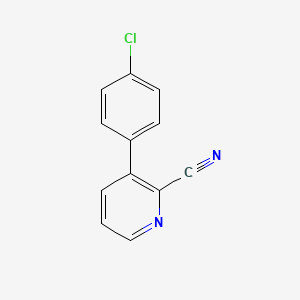
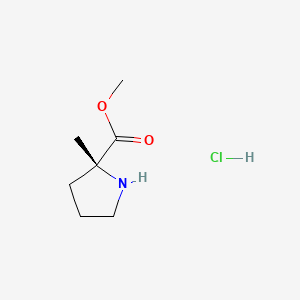
![7-tert-butyl 3-ethyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate](/img/structure/B597809.png)
